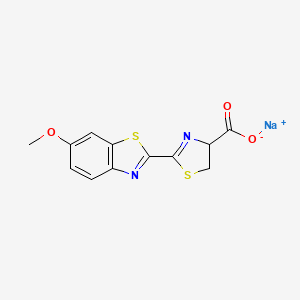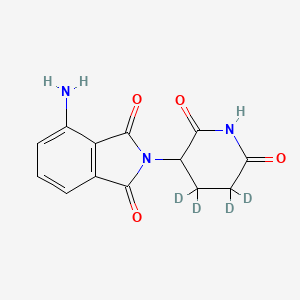![molecular formula C25H34O10 B12393257 7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona es una molécula orgánica compleja que pertenece a la clase de los flavonoides. Los flavonoides son conocidos por sus diversas actividades biológicas y se encuentran ampliamente en diversas plantas. Este compuesto en particular se caracteriza por su estructura única, que incluye un núcleo de croman-2-ona unido a una cadena de octenoxi sustituida con hidroxi y una porción de oxano trihidroxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona implica varios pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de croman-2-ona: Esto se puede lograr mediante la ciclización de precursores fenólicos apropiados en condiciones ácidas o básicas.
Unión de la cadena de octenoxi: Este paso implica el acoplamiento del núcleo de croman-2-ona con un precursor de octenoxi adecuado, típicamente utilizando una reacción de acoplamiento cruzado catalizada por paladio.
Introducción de la porción de oxano trihidroxi: Esto se logra a través de reacciones de glicosilación, donde la cadena de octenoxi se une a un derivado de azúcar protegido, seguido de desprotección para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye:
Optimización de las condiciones de reacción: La temperatura, el solvente y las concentraciones de catalizador se ajustan para maximizar el rendimiento.
Técnicas de purificación: Se emplean técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona: experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Los dobles enlaces y los grupos carbonilo se pueden reducir para formar derivados saturados.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Se utilizan reactivos como haluros de alquilo, cloruros de acilo y cloruros de sulfonilo en condiciones básicas o ácidas.
Productos Principales
Oxidación: Formación de cetonas, aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de éteres, ésteres o sulfonatos.
Aplicaciones Científicas De Investigación
7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química y la reactividad de los flavonoides.
Biología: Investigado por sus posibles propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción de 7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona implica su interacción con varios objetivos y vías moleculares:
Actividad antioxidante: Elimina los radicales libres y las especies reactivas de oxígeno, protegiendo las células del daño oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa y la lipooxigenasa.
Actividad antimicrobiana: Altera las membranas celulares microbianas e inhibe el crecimiento de bacterias y hongos.
Comparación Con Compuestos Similares
7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona: se puede comparar con otros flavonoides como la quercetina, el kaempferol y la luteolina. Estos compuestos comparten características estructurales similares pero difieren en sus patrones de sustitución y actividades biológicas:
Quercetina: Conocida por sus fuertes propiedades antioxidantes y antiinflamatorias.
Kaempferol: Exhibe efectos anticancerígenos y cardioprotectores.
Luteolina: Posee actividades antiinflamatorias y neuroprotectoras.
La singularidad de 7-[(E)-7-hidroxi-3,7-dimetil-6-[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioct-2-enoxi]croman-2-ona radica en su patrón de sustitución específico, que puede conferir actividades biológicas distintas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C25H34O10 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19?,21-,22+,23-,24+/m1/s1 |
Clave InChI |
FHSVEVZRJJWBAP-XHCRGHORSA-N |
SMILES isomérico |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


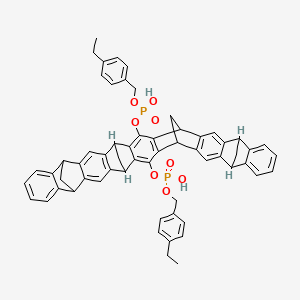
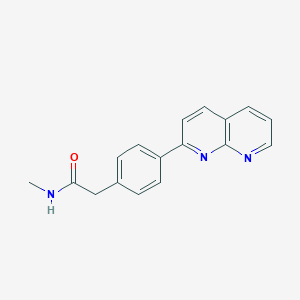
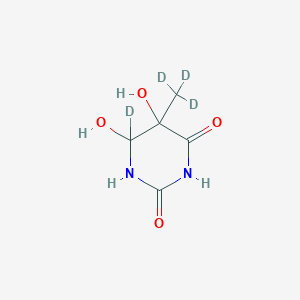

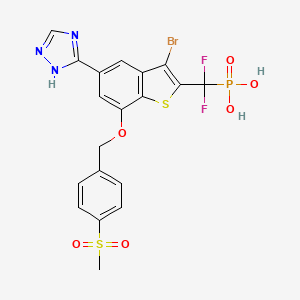
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)


![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
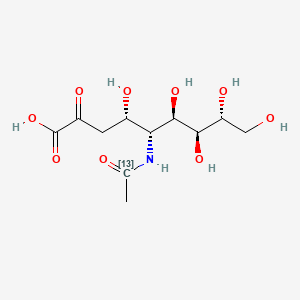
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
